Cas no 1337471-06-3 (2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol)

2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol
- EN300-1911618
- 1337471-06-3
-
- Inchi: 1S/C8H10BrFN2O/c1-8(11,4-13)6-2-5(9)3-12-7(6)10/h2-3,13H,4,11H2,1H3
- InChI Key: PJZSPVXWZAVPKD-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)C(C)(CO)N)F
Computed Properties
- Exact Mass: 247.99605g/mol
- Monoisotopic Mass: 247.99605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.1Ų
- XLogP3: 0.4
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911618-0.05g |
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1337471-06-3 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1911618-10.0g |
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1337471-06-3 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1911618-0.5g |
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1337471-06-3 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1911618-0.25g |
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1337471-06-3 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1911618-1g |
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1337471-06-3 | 1g |
$1172.0 | 2023-09-17 | ||
Enamine | EN300-1911618-10g |
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1337471-06-3 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1911618-1.0g |
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1337471-06-3 | 1g |
$1172.0 | 2023-05-31 | ||
Enamine | EN300-1911618-0.1g |
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1337471-06-3 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1911618-5.0g |
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1337471-06-3 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1911618-2.5g |
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol |
1337471-06-3 | 2.5g |
$2295.0 | 2023-09-17 |
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol Related Literature
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
Additional information on 2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol
Professional Introduction to 2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol (CAS No. 1337471-06-3)
2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1337471-06-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its structural integration of an amino group, a propanol backbone, and a pyridine moiety substituted with bromine and fluorine atoms. Such structural features make it a versatile intermediate in the synthesis of biologically active agents, particularly those targeting neurological and inflammatory pathways.
The molecular framework of 2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol encompasses a pyridine ring that is both bromo and fluoro substituted at the 5th and 2nd positions, respectively. The presence of these halogen atoms enhances the electrophilicity of the ring, making it susceptible to nucleophilic substitution reactions, which is a common strategy in drug discovery for introducing functional groups at specific positions. The propanol side chain, bearing an amino group at the second carbon, provides a hydrophilic extension that can influence solubility and metabolic stability, critical factors in drug design.
In recent years, there has been growing interest in halogenated pyridines as pharmacophores due to their ability to modulate receptor binding affinity and metabolic profiles. The combination of bromo and fluoro substituents in 2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol suggests potential interactions with biological targets such as enzymes and receptors involved in signal transduction pathways. For instance, such compounds have been explored in the development of kinase inhibitors, where halogen atoms can participate in π-stacking interactions or hydrogen bonding to enhance binding specificity.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The presence of both an amino group and a hydroxyl group on the propanol backbone allows for further derivatization through amide bond formation, etherification, or other conjugation strategies. This flexibility is particularly valuable in medicinal chemistry, where iterative optimization is often required to achieve desired pharmacokinetic properties.
Recent studies have highlighted the role of 2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol in the development of novel therapeutic agents targeting neurological disorders. The pyridine scaffold is commonly found in drugs that interact with neurotransmitter systems, such as serotonin or dopamine receptors. The halogen substituents may fine-tune the pharmacological activity by influencing electronic properties and steric hindrance around the binding site. Preliminary computational studies suggest that this compound could exhibit inhibitory effects on certain enzymes implicated in neurodegenerative diseases, although further experimental validation is necessary.
The synthesis of 2-amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include nucleophilic aromatic substitution on a brominated pyridine derivative followed by protection-deprotection strategies to install the propanol side chain. Advances in synthetic methodologies have enabled more efficient routes, reducing reaction times and improving yields. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyridine core with high precision.
In terms of pharmaceutical applications, the compound’s structural features align well with current trends in drug design, which emphasize targeted therapy and minimal off-target effects. The integration of bromo and fluoro atoms not only enhances binding affinity but also facilitates metabolic stability through electronic effects that reduce susceptibility to oxidative degradation. This makes it an attractive candidate for further development into lead compounds for clinical trials.
The potential therapeutic applications extend beyond neurological disorders to include inflammatory conditions and cancer research. Halogenated pyridines have been reported to modulate inflammatory cytokine production by interacting with Janus kinases (JAKs) or other signaling proteins. Additionally, the propanol backbone can be functionalized to create prodrugs that release active metabolites in vivo, improving bioavailability and reducing systemic toxicity.
From an industrial perspective, the demand for high-quality intermediates like 2-amino-2-(5-bromo-2-fluoropyridin-3-yloxy)propanalcohol (CAS No. 1337471–06–3) continues to grow as pharmaceutical companies seek innovative solutions for drug development. Manufacturers specializing in fine chemicals have invested in scalable synthetic processes to meet this demand while adhering to stringent quality control standards. This ensures that researchers receive consistent batches of material suitable for preclinical studies and beyond.
The regulatory landscape for such compounds is also evolving, with increasing emphasis on safety and environmental considerations during production and handling. While not classified as hazardous materials under current guidelines, proper storage conditions are essential to prevent degradation or unintended reactions. Manufacturers provide detailed handling instructions along with certificates of analysis (CoA) to ensure compliance with Good Manufacturing Practices (GMP).
In conclusion, 1337471–06–3 plays a pivotal role in modern pharmaceutical research due to its structural versatility and potential biological activity. Its synthesis represents a convergence of organic chemistry expertise and medicinal biology insights, paving the way for novel therapeutic interventions across multiple disease areas. As research progresses, further exploration into its derivatives will undoubtedly yield valuable insights into drug design principles.
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